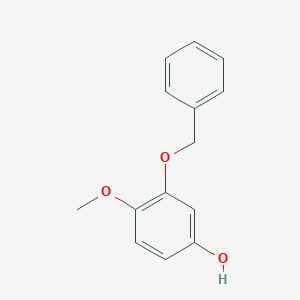

3-(Benzyloxy)-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYAGMJZETTWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543105 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-19-0 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyloxy 4 Methoxyphenol

Established Synthetic Pathways for 3-(Benzyloxy)-4-methoxyphenol

The construction of the ether linkage is central to the synthesis of this compound. Established pathways typically rely on nucleophilic substitution reactions involving a phenolic precursor and a benzylating agent.

O-alkylation is a fundamental method for forming the aryl ether bond present in this compound. This reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In the context of synthesizing benzyloxy-methoxyphenyl structures, a common approach involves reacting a dihydroxy-methoxy-benzene derivative with a suitable alkylating agent.

For instance, the synthesis of the related compound 3-(Benzyloxy)-4-methoxyphenylacetic acid utilizes this principle. The precursor, 3-Hydroxy-4-methoxyphenylacetic acid, is treated with benzyl (B1604629) bromide in the presence of potassium hydroxide (B78521) and a catalytic amount of potassium iodide. chemicalbook.com The hydroxide base deprotonates the phenolic hydroxyl group, and the resulting phenoxide ion undergoes a nucleophilic substitution reaction with benzyl bromide to form the desired benzyl ether. chemicalbook.com This general strategy is widely applicable for the preparation of various aryl benzyl ethers. The reaction is typically conducted under reflux for several hours to ensure complete conversion of the starting material. chemicalbook.com

| Precursor | Reagents | Conditions | Product Type |

| 3-Hydroxy-4-methoxyphenylacetic acid | 1. Potassium hydroxide (KOH)2. Benzyl bromide3. Potassium iodide (KI) | Methanol (B129727), Reflux (8 hours) | Benzyl Ether |

Benzylation is a specific and widely used form of O-alkylation for protecting hydroxyl groups or synthesizing benzyl ethers. A prevalent method involves the reaction of a phenol (B47542) with benzyl chloride or benzyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent. This approach is effective for attaching the benzyl group to the oxygen atom of a phenolic precursor.

In a specific example leading to a related structure, O-benzyl vanillin (B372448) is synthesized from vanillin. This reaction serves as a crucial initial step in more complex, multi-step syntheses. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Complex organic molecules often require multi-step synthetic pathways. One documented route to a compound with the 4-(benzyloxy)-3-methoxyphenol framework starts from salicylaldehyde. evitachem.com This pathway involves several key transformations:

Benzyl Protection: The phenolic hydroxyl group of the precursor is first protected via benzylation. evitachem.com

Arbuzov Reaction: The intermediate undergoes an Arbuzov reaction to generate a phosphonate (B1237965) derivative. evitachem.com

Wittig-Horner Reaction: The phosphonate then reacts in a Wittig-Horner reaction to form the core structure of the target phenolic compound. evitachem.com

Another multi-step approach utilizes O-benzyl vanillin as a key intermediate. This intermediate can be reacted with organolithium reagents, such as that derived from 3-bromoquinoline (B21735) and n-butyllithium, to yield more complex alcohol derivatives. These multi-step sequences highlight the importance of strategic functional group protection and the use of well-established name reactions to build molecular complexity.

| Starting Material | Key Reactions | Final Product Type |

| Salicylaldehyde | Benzylation, Arbuzov reaction, Wittig-Horner reaction | Substituted Phenol |

| O-benzyl vanillin | Organolithium addition | Benzyloxy-methoxybenzyl alcohol |

Synthesis of Key Intermediates and Precursors

The availability and synthesis of appropriately functionalized precursors are critical for the successful synthesis of this compound.

While 4-Methoxyphenol (B1676288) (also known as mequinol) represents a core structural element of the target molecule, its direct conversion is not the most common synthetic route. Synthesizing 4-methoxyphenol itself can be achieved through various methods, such as the monomethylation of hydroquinone (B1673460) using dimethyl sulfate (B86663) and sodium hydroxide. mdma.ch Another method involves the oxidation of p-anisaldehyde with hydrogen peroxide, followed by alkaline hydrolysis, which can produce 4-methoxyphenol in high yield. mdma.chchemicalbook.com

However, introducing a hydroxyl group at the 3-position of 4-methoxyphenol to create the necessary precursor for benzylation is a challenging transformation. Therefore, synthetic strategies more commonly employ starting materials that already possess the required 1,3,4-trisubstituted oxygenation pattern. Precursors such as vanillin (4-hydroxy-3-methoxybenzaldehyde), isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), or 3-hydroxy-4-methoxyphenylacetic acid are more direct and frequently used starting points for synthesizing compounds with the 3-(benzyloxy)-4-methoxy substitution pattern. chemicalbook.com

Benzyloxy aryl ethers can undergo significant chemical transformations, including rearrangement reactions, particularly under strongly basic conditions. The nih.govnih.gov-Wittig rearrangement is a notable example. nih.gov This reaction involves the treatment of an aryl benzyl ether with a strong base, such as n-butyllithium, which can deprotonate the benzylic carbon. nih.gov The resulting carbanion can then undergo a rearrangement where the benzyl group migrates from the ether oxygen to an adjacent carbon atom on the aromatic ring, ultimately forming a diarylmethanol. nih.gov The efficiency and outcome of the Wittig rearrangement can be influenced by other functional groups present on the aromatic ring; for example, an N-butyl amide group has been found to be an effective promoter of this transformation. nih.gov While not a direct synthesis of this compound, this rearrangement represents a key chemical property and potential synthetic pathway for creating isomeric structures.

Another class of rearrangements, such as the benzilic acid rearrangement, involves the 1,2-rearrangement of diketones to form α-hydroxy–carboxylic acids under basic conditions. wikipedia.org While this specific reaction applies to diketones, it exemplifies the broader category of 1,2-rearrangements that are fundamental in organic synthesis. wikipedia.orgwiley-vch.de

Green Chemistry Principles in this compound Synthesis

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles are applied to enhance efficiency, safety, and sustainability.

Oxidative ring closure, or oxidative cyclization, represents a powerful strategy for constructing complex polycyclic compounds from simpler phenolic precursors. This method aligns with green chemistry principles by often enabling more direct and atom-economical routes to target structures. The process typically involves the activation of an aromatic ring by a hypervalent iodine reagent, followed by an intramolecular nucleophilic attack from a side chain. nih.gov

Another relevant green approach is the electrochemical oxidation of hydroquinones in alcohol media to produce alkoxy-substituted phenols. researchgate.net This method uses electricity as a clean reagent to drive the reaction, avoiding harsh chemical oxidants. The mechanism involves the electrochemical generation of a benzoquinone, which then forms a complex with the starting hydroquinone. A nucleophilic attack by the alcohol solvent on this complex leads to the formation of the desired alkoxyphenol. researchgate.net

Phase Transfer Catalysis (PTC) is a valuable technique in green chemistry for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This is particularly useful for the synthesis of phenolic ethers, where an aqueous solution of a base is used to deprotonate a phenol dissolved in an organic solvent, allowing it to react with an alkylating agent.

The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial. The catalyst's cation pairs with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the alkylating agent. This technique improves reaction rates, allows for the use of milder reaction conditions, and can enhance selectivity. guidechem.com

In the synthesis of 3-methoxyphenol (B1666288) from resorcinol (B1680541) and dimethyl sulfate, optimization studies have shown that the choice of catalyst and solvent system significantly impacts the yield. guidechem.com Similarly, various catalysts have been investigated for the synthesis of polymer-supported phenolic aldehydes, demonstrating the versatility of PTC in preparing functionalized phenolic ethers. researchgate.net

Below is a table summarizing various phase transfer catalysts and their applications in the synthesis of phenolic compounds.

| Catalyst | Substrate(s) | Reagent(s) | Solvent(s) | Base | Key Finding |

| Tetrabutylammonium bromide (TBAB) | Resorcinol | Dimethyl sulfate | Toluene-water | Sodium hydroxide | Optimized conditions yielded 66% of 3-methoxyphenol. guidechem.com |

| PEG-400 | Chloromethylated polystyrene | 4-Hydroxy-3-methoxybenzaldehyde | DMF | K2CO3 | Investigated as an effective catalyst for polymer-supported ether synthesis. researchgate.net |

| 18-crown-6 ether | Chloromethylated polystyrene | 4-Hydroxy-3-methoxybenzaldehyde | DMF | K2CO3 | Investigated as an effective catalyst for polymer-supported ether synthesis. researchgate.net |

| Cetyltrimethylammonium chloride (CTMAC) | Chloromethylated polystyrene | 4-Hydroxy-3-methoxybenzaldehyde | DMF | K2CO3 | Investigated as an effective catalyst for polymer-supported ether synthesis. researchgate.net |

| Tetrabutylammonium iodide (TBAI) | Chloromethylated polystyrene | 4-Hydroxy-3-methoxybenzaldehyde | DMF | K2CO3 | Investigated as an effective catalyst for polymer-supported ether synthesis. researchgate.net |

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems and the optimization of reaction parameters are central to modern organic synthesis. For the production of methoxyphenols, various catalytic approaches have been explored to maximize yield and selectivity while minimizing costs and environmental impact.

One industrial approach involves the reaction of hydroquinone and methanol in the presence of a solid acid catalyst, such as silica-alumina, within a flow reactor. google.com Reaction optimization is critical and involves fine-tuning several parameters.

Key Optimization Parameters for 4-Methoxyphenol Synthesis:

Temperature: A range of 200-350°C is typical. Higher temperatures can increase conversion but may also lead to more by-products and catalyst degradation through coking. google.com

Pressure: Pressures between 0.5 and 10 MPa are used to maintain the reactants in the liquid phase. google.com

Reactant Ratio: A molar excess of methanol relative to hydroquinone (e.g., 3-30 fold) is employed to drive the reaction towards the desired product. google.com

Catalyst: Solid acid catalysts are preferred as they are easily separated from the reaction mixture and can often be regenerated and reused. google.com

More advanced catalytic systems utilize transition metals like palladium for highly specific C-H bond functionalization. For instance, palladium-catalyzed chalcogenation (the introduction of sulfur or selenium) of benzylic C-H bonds can be achieved using a removable directing group like picolinamide. researchgate.net Such methods represent the cutting edge of catalytic design, enabling the late-stage functionalization of complex molecules with high precision. researchgate.net

Functional Group Interconversions and Advanced Chemical Reactions

The functional groups on the this compound scaffold can undergo a variety of chemical transformations, allowing for its conversion into other valuable compounds.

The oxidation of precursors is a key strategy for synthesizing substituted phenols. A prominent example is the Baeyer-Villiger oxidation, which converts an aldehyde into an ester that can be subsequently hydrolyzed to a phenol. For instance, O-benzyl vanillin (4-benzyloxy-3-methoxybenzaldehyde), a compound structurally very similar to the subject of this article, can be treated with a peroxy acid like m-chloroperbenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, forming a formate (B1220265) ester. Subsequent hydrolysis of this ester under basic conditions, using a reagent like sodium hydroxide, yields the corresponding phenol.

Another oxidative method involves using hydrogen peroxide with a diselenide catalyst to convert an aldehyde, such as p-anisaldehyde, into the corresponding phenol (4-methoxyphenol). chemicalbook.com The oxidation of simpler phenol ethers, like anisole (B1667542), with reagents such as peracetic acid can also introduce a hydroxyl group, though this may result in a mixture of isomers. google.com

Reduction reactions can target different parts of the molecule, such as the aromatic ring or other functional groups. The aromatic ring of methoxyphenols can be reduced through hydrogenation. For example, 4-methoxyphenol can undergo hydrogenation over a Rhodium-on-silica (Rh/silica) catalyst, leading to the saturation of the benzene (B151609) ring. researchgate.net

Aldehyde groups on related structures can be selectively reduced to alcohols. A chemoselective method for this transformation is the hydrosilylation of aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a simple base like potassium carbonate. researchgate.net This system is notable for its tolerance of other potentially reducible functional groups. researchgate.net In more complex syntheses, reducing agents like ammonia (B1221849) borane (B79455) (BH₃·NH₃) in combination with a Lewis acid catalyst are used for specific reductions, such as the conversion of a thiazole (B1198619) moiety to a dihydrothiazole. beilstein-journals.org

Nucleophilic Substitution Reactions

The phenolic hydroxyl group of this compound can act as a nucleophile after deprotonation, enabling it to participate in nucleophilic substitution reactions. The most prominent of these is the Williamson ether synthesis, a reliable and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a more potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks an electrophilic carbon atom, typically from a primary alkyl halide or sulfonate ester, displacing the leaving group in a concerted step to form a new ether linkage. masterorganicchemistry.comjk-sci.com

Common bases used for the deprotonation of phenols include alkali metal hydroxides (like potassium hydroxide), carbonates (like potassium carbonate), and stronger bases such as sodium hydride for less acidic alcohols. jk-sci.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often employed to dissolve the reactants and facilitate the SN2 mechanism. jk-sci.com It is essential to use primary alkyl halides to ensure high yields of the ether product, as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.orgjk-sci.com

A reaction analogous to one that this compound would undergo is the benzylation of the structurally similar 3-Hydroxy-4-methoxyphenylacetic acid. In this synthesis, the phenolic hydroxyl is alkylated using benzyl bromide. chemicalbook.com

Table 1: Example of Nucleophilic Substitution (Etherification) Conditions for a Structurally Similar Phenol chemicalbook.com

| Reactant | Alkylating Agent | Base | Catalyst | Solvent | Conditions | Product |

| 3-Hydroxy-4-methoxyphenylacetic acid | Benzyl bromide | Potassium hydroxide | Potassium iodide | Methanol | Reflux, 8 h | 3-(Benzyloxy)-4-methoxyphenylacetic acid |

This established procedure highlights a practical application of the Williamson ether synthesis on a molecule with a similar substitution pattern, demonstrating the effective conversion of the phenolic hydroxyl group into an ether under basic conditions.

Esterification Reactions

The phenolic hydroxyl group of this compound can be readily converted into an ester through various esterification methods. This transformation is valuable for introducing a range of functional groups and modifying the properties of the parent molecule. Unlike the Fischer esterification with carboxylic acids, which is generally ineffective for phenols, more reactive acylating agents are typically employed. nih.gov

A common and efficient method involves the reaction of the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a weak base. nih.gov Bases such as pyridine (B92270) or triethylamine (B128534) are often used to catalyze the reaction and to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed, driving the reaction to completion. researchgate.net

Alternatively, phenols can be esterified directly with carboxylic acids using coupling reagents. A widely utilized combination is dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. arkat-usa.org This method is effective for forming the ester bond under mild conditions.

The selection of the specific esterification method depends on the desired ester, the stability of the starting material to the reaction conditions, and the availability of the reagents.

Table 2: Representative Esterification Methods for Phenols

| Acylating Agent | Reagent/Catalyst | Base | Solvent | General Product |

| Acyl Chloride | - | Pyridine or Triethylamine | Dichloromethane or Toluene | Phenyl Ester |

| Carboxylic Acid Anhydride | - | Pyridine or Triethylamine | Dichloromethane | Phenyl Ester |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Phenyl Ester |

These methods provide versatile pathways to synthesize a variety of ester derivatives from this compound, enabling further functionalization and exploration of its chemical space.

Derivatization Strategies and Analogue Development

Synthesis of Phenolic Ether Derivatives for Enhanced Bioactivity

The fusion of a triazole ring with a pyridine (B92270) moiety to the core structure of 3-(benzyloxy)-4-methoxyphenol has been explored as a strategy to generate novel bioactive compounds. The synthesis of these derivatives often involves the reaction of a substituted benzaldehyde (B42025) with a hydrazine-containing pyridine to form a hydrazone, which then undergoes oxidative cyclization.

A notable example is the preparation of 3-(4-(benzyloxy)-3-methoxyphenyl)- nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine. This compound is synthesized from 4-benzyloxy-3-methoxybenzaldehyde (B140485) and 2-hydrazinopyridine. The resulting hydrazone intermediate is then treated with an oxidizing agent, such as sodium hypochlorite, to induce ring closure and formation of the fused heterocyclic system. This method provides a clean and efficient route to this class of derivatives. The biological evaluation of triazolopyridine derivatives has revealed their potential as antimicrobial agents. Fused 1,2,4-triazolopyrimidine derivatives, a related class of compounds, have demonstrated effective antibacterial activity. Some triazole fused heterocyclic derivatives have shown high antibacterial activity against both drug-sensitive and drug-resistant pathogens. rsc.org

Interactive Data Table: Synthesis and Properties of a Triazolopyridine-Fused Derivative

| Derivative Name | Starting Materials | Reaction Type | Reported Yield | Key Spectroscopic Data |

|---|

Benzofuran (B130515) derivatives are a significant class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of benzofuran-containing analogues from phenolic precursors like this compound can be achieved through various synthetic routes. One common approach involves the reaction of a phenol (B47542) with an α-halo ketone followed by intramolecular cyclization.

The general synthesis of benzofurans can be initiated from phenols and α-bromo ketones to form α-phenoxy ketones, which then undergo cyclodehydration. semanticscholar.org Various methods, including the use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), facilitate this transformation under mild conditions. semanticscholar.org The resulting benzofuran scaffold can be further modified to introduce additional functional groups, thereby modulating its biological activity. Research has shown that benzofuran derivatives exhibit significant antibacterial and antifungal activities. researchgate.netbeilstein-journals.org For instance, certain benzofuran derivatives have shown remarkable activity against Candida albicans. beilstein-journals.org

Interactive Data Table: Bioactivity of Representative Benzofuran Derivatives

| Compound Class | Target Organism/Cell Line | Activity | Reference |

|---|---|---|---|

| Benzofuran-3-carbohydrazide derivatives | Candida albicans | Antifungal | beilstein-journals.org |

| Substituted Benzofurans | Mycobacterium tuberculosis | DNA gyrase B inhibition | researchgate.net |

| Aza-benzofuran derivatives | Salmonella typhimurium, Staphylococcus aureus | Antibacterial | nih.gov |

The incorporation of a benzyloxy moiety into a phenanthridine (B189435) scaffold represents a promising strategy for developing new therapeutic agents, particularly in the field of oncology. Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several biologically active natural products. nih.gov Modern synthetic methods, such as palladium-catalyzed C-H functionalization, have enabled the efficient construction of complex phenanthridine derivatives. nih.gov

One synthetic approach involves the sequential palladium-catalyzed C-H arylation of a benzylpicolinamide with an aryl iodide, followed by an intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine intermediate. nih.gov Subsequent oxidation yields the final phenanthridine product. nih.gov This methodology allows for the synthesis of phenanthridines with diverse substitution patterns, including those bearing benzyloxy groups. Another strategy involves the photochemical-mediated intramolecular cyclization of biaryl oximes. researchgate.net The bioactivity of phenanthridine derivatives is well-documented, with many exhibiting antimicrobial and anti-inflammatory properties. nih.govrsc.org

Interactive Data Table: Synthetic Approaches to Phenanthridine Scaffolds

| Synthetic Method | Key Reagents | Reaction Type | Potential for Benzyloxy Incorporation |

|---|---|---|---|

| Palladium-Catalyzed Sequential C-H Functionalization | Pd(OAc)₂, Picolinamide, Aryl Iodide | C-H Arylation, C-H Amination | High |

| Photochemically-Mediated Intramolecular Cyclization | Biaryl Oximes, UV irradiation | Photochemical Cyclization | High |

The derivatization of this compound can be extended to the synthesis of thiosemicarbazide (B42300) and Schiff base analogues. These classes of compounds are readily prepared through the condensation of an aldehyde or ketone with a thiosemicarbazide. The resulting thiosemicarbazones, which are a type of Schiff base, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov

The synthesis typically involves the reaction of an aromatic aldehyde, which can be derived from the parent phenol, with thiosemicarbazide in the presence of an acid catalyst. nih.gov The resulting thiosemicarbazone can then be used as a ligand to form metal complexes, which often exhibit enhanced biological activity compared to the free ligand. The antibacterial and antifungal activities of thiosemicarbazone Schiff bases have been extensively studied. semanticscholar.org For instance, benzophenone (B1666685) thiosemicarbazone has shown significant antibacterial activity. semanticscholar.org The mechanism of action is often attributed to the chelation of essential metal ions in microbial systems.

Interactive Data Table: Antimicrobial Activity of Thiosemicarbazone and Schiff Base Derivatives

| Derivative Type | Test Organism | Activity | Reference |

|---|---|---|---|

| Benzophenone thiosemicarbazone | Pathogenic bacteria | Significant antibacterial activity | semanticscholar.orgresearchgate.net |

| Thiosemicarbazone derivative (IMHC) | Bacteria and Fungi | Antibacterial and antifungal activities |

Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The synthesis of benzimidazole conjugates with benzyloxy functionality can be achieved by reacting a derivative of this compound with an o-phenylenediamine (B120857) derivative. The conventional method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or carboxylic acid, under acidic conditions.

The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows these compounds to interact with various biological targets, including enzymes and nucleic acids. This interaction is believed to be the basis for their observed biological activities. For example, some benzimidazole derivatives have been shown to act as microtubule inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The introduction of a benzyloxy group onto the benzimidazole scaffold can influence the compound's lipophilicity and its ability to interact with biological targets, potentially leading to enhanced anticancer activity.

Interactive Data Table: Anticancer Activity of Benzimidazole Derivatives

| Derivative Class | Proposed Mechanism of Action | Target Cancer Type | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Microtubule inhibition | Breast cancer | |

| Benzimidazole-based agents | EGFR inhibition | Various human carcinoma cell lines |

The introduction of halogen atoms into the structure of this compound is a common strategy to modulate its physicochemical properties and biological activity. Halogenation can alter the electronic nature of the aromatic ring, increase lipophilicity, and influence the compound's metabolic stability. The synthesis of halogenated phenols can be achieved through various methods, including direct electrophilic halogenation.

Halogenated phenolic compounds have been shown to possess a range of biological activities, including antioxidant, cytoprotective, and antimicrobial properties. For instance, certain bromophenols have demonstrated high protective activity against hydrogen peroxide-induced injury in human umbilical vein endothelial cells. The presence of halogen atoms can also confer fire-retardant properties to materials derived from these compounds. Furthermore, halogenated phenols can serve as intermediates in the synthesis of other biologically active molecules, such as phenoxyacetic acids with herbicidal and fungicidal properties.

Interactive Data Table: Bioactivities of Halogenated Phenolic Compounds

| Compound Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Bromophenols | Cytoprotective | High protective activity against H₂O₂-induced injury in HUVEC. | |

| Halogenated Phenols | Antioxidant | Moderate to good DPPH radical-scavenging activity. | |

| Halogenated Phenols | Resin Intermediates | Contribute fire-retardant properties to phenol-aldehyde resins. |

Acrylamide (B121943) Derivatives

Acrylamide derivatives of phenolic compounds are of significant interest in medicinal chemistry. The synthesis of acrylamide derivatives related to the this compound structure can be achieved through several synthetic pathways. A common approach involves the reaction of an amine with an acryloyl chloride, which can be prepared from the corresponding acrylic acid. While direct synthesis from this compound is not extensively documented in publicly available literature, analogous syntheses provide a clear blueprint.

For instance, the Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various substituted acetophenones yields chalcone (B49325) intermediates. orientjchem.org These α,β-unsaturated ketones are precursors to a wide array of heterocyclic compounds and can be further modified. A more direct route to acrylamides involves the reaction of cinnamoyl chlorides with amines. For example, bis(3-(4-nitrophenyl)acrylamide) derivatives have been synthesized by reacting trans-4-nitro cinnamoyl chloride with primary diamines in a slightly basic medium. niscpr.res.in This methodology could be adapted to 3-(benzyloxy)-4-methoxycinnamic acid to produce the corresponding acrylamides.

A series of N-aryl amide derivatives have been synthesized, with some compounds showing notable activity in biological screenings. The general synthetic procedure often involves the refluxing of an oxazolone (B7731731) precursor with appropriate aromatic amines in ethanol. nih.gov

Table 1: Examples of Acrylamide Derivative Synthesis Strategies

| Starting Material Precursor | Reagents and Conditions | Derivative Type |

|---|---|---|

| 3-Benzyloxy-4-methoxybenzaldehyde | Substituted acetophenones, 40% KOH, ethanol, 20-24h stir | Chalcone Intermediate |

| trans-4-Nitro cinnamoyl chloride | Primary diamine, THF, triethylamine (B128534), 18-24h stir | bis-Acrylamide |

Nitrile Derivatives

Nitrile derivatives are valuable synthetic intermediates and can exhibit a range of biological activities. The Knoevenagel condensation is a powerful method for the synthesis of α,β-unsaturated nitriles. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetamide, in the presence of a basic catalyst like piperidine. researchgate.netchemspider.com

The aldehyde precursor, 3-benzyloxy-4-methoxybenzaldehyde, can be condensed with 2-cyanoacetamide (B1669375) in a solvent such as methanol (B129727) with a few drops of piperidine, followed by heating to reflux. This reaction is expected to yield 2-cyano-3-(3-benzyloxy-4-methoxyphenyl)acrylamide. Subsequent dehydration of the amide group would lead to the corresponding dinitrile derivative. This synthetic approach has been successfully employed for structurally similar compounds like 6-nitroveratraldehyde. chemspider.com

Table 2: Knoevenagel Condensation for Nitrile Derivative Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| 3-Benzyloxy-4-methoxybenzaldehyde | 2-Cyanoacetamide | Piperidine | 2-Cyano-3-(3-benzyloxy-4-methoxyphenyl)acrylamide |

Design and Synthesis of Structurally Related Analogs

The systematic alteration of the this compound structure, including the repositioning of functional groups and modification of ether linkages, allows for the exploration of the chemical space and the investigation of structure-property relationships.

Isomeric Benzyloxy-Methoxyphenols

The positional arrangement of the benzyloxy and methoxy (B1213986) groups on the phenol ring significantly influences the molecule's physical and chemical properties. The synthesis of isomers such as 2-benzyloxy-4-methoxyphenol and 4-benzyloxy-2-methoxyphenol allows for a comparative analysis of these effects. The synthesis of these isomers typically starts from commercially available dihydroxymethoxybenzene or dihydroxybenzyloxybenzene precursors, followed by selective alkylation or benzylation.

Compounds with Modified Alkyl/Aryl Ethers

Modification of the ether linkages in this compound can lead to analogs with altered properties such as solubility, metabolic stability, and target-binding affinity. This can involve changes to either the methoxy group or the benzyloxy group.

One common strategy is the synthesis of diaryl ethers. The Ullmann condensation, for example, can be used to couple a phenol with an aryl halide in the presence of a copper catalyst. This method has been employed to synthesize a variety of 3-aryloxyphenols. nih.gov For instance, 3-methoxyphenol (B1666288) can be reacted with a substituted aryl halide to create a diaryl ether, which can then be demethylated to yield the corresponding 3-aryloxyphenol. nih.gov This approach could be applied to this compound to replace the methoxy group with a different aryloxy group.

Furthermore, the benzyl (B1604629) group of the benzyloxy moiety can be substituted to introduce additional functional groups. The synthesis of such analogs would typically involve the reaction of 3-hydroxy-4-methoxyphenol with a substituted benzyl halide.

Structure-Guided Derivatization for Target Specificity

The rational design of derivatives with enhanced specificity for a particular biological target is a cornerstone of modern medicinal chemistry. This approach relies on understanding the structure-activity relationships (SAR) of a lead compound. For phenolic compounds, the nature and position of substituents on the aromatic ring are critical determinants of biological activity.

For example, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the 12-lipoxygenase enzyme, a clear SAR was established. nih.gov Modifications to the phenolic ring, the benzylamine (B48309) linker, and the sulfonamide moiety all had significant impacts on potency and selectivity. This highlights how systematic structural changes, guided by biological data, can lead to the optimization of a lead compound.

While specific SAR studies for this compound are not extensively published, the principles derived from related structures are applicable. The benzyloxy and methoxy groups can influence receptor binding through steric and electronic effects, and their modification provides a means to fine-tune these interactions. For instance, the introduction of a benzyloxy pharmacophore into chalcone motifs has been shown to yield potent and selective inhibitors of monoamine oxidase B. nih.gov The position of the benzyloxy group (ortho vs. para) had a significant effect on inhibitory activity, demonstrating the importance of structural arrangement in achieving target specificity. nih.gov

Biological and Pharmacological Investigations of 3 Benzyloxy 4 Methoxyphenol and Its Derivatives

Anticancer and Anti-Proliferation Effects

Derivatives of 3-(Benzyloxy)-4-methoxyphenol have demonstrated notable anticancer and anti-proliferative effects across a range of human cancer cell lines. These compounds have been shown to inhibit cell viability and growth, highlighting their potential as novel therapeutic agents.

Evaluation in Human Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Colon Cancer, Breast Cancer)

The cytotoxic and anti-proliferative activities of several methoxyphenol derivatives have been evaluated in various human cancer cell lines. For instance, the compound (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) was found to suppress cell division in the hepatocellular carcinoma (HCC) cell line, Huh7, in a dose-dependent manner. nih.gov Similarly, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) exhibited a significant anti-proliferative effect on PA-1 and SK-OV-3 ovarian epithelial cancer cells and was cytotoxic to HeLa cervical cancer cells. nih.govnih.gov

In studies involving breast cancer, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives significantly suppressed the cell viability of MCF-7 and MDA-MB-468 cancer cells. nih.gov Another study found that a ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH) caused a concentration and time-dependent reduction in the viability of human HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cells. waocp.org The anti-proliferative effects of these compounds underscore their potential broad-spectrum applicability in cancer therapy.

| Compound | Cancer Type | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|---|

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Hepatocellular Carcinoma | Huh7 | Suppressed cell division | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Ovarian Cancer | PA-1, SK-OV-3 | Significant anti-proliferative effect | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Cervical Cancer | HeLa | Cytotoxic | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and derivatives | Breast Cancer | MCF-7, MDA-MB-468 | Significantly suppressed cell viability | nih.gov |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | Hepatocellular Carcinoma, Breast Cancer | HepG2, MCF7 | Concentration and time-dependent reduction in viability | waocp.org |

Mechanistic Elucidation of Cytotoxic and Antiproliferative Action

The anticancer effects of these compounds are attributed to several underlying mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and modulation of key signaling pathways involved in cancer progression and metastasis.

Apoptosis is a crucial process of programmed cell death that eliminates cancerous cells. koreascience.kr Several derivatives of this compound have been shown to induce apoptosis in cancer cells. Treatment with MMPP, for example, induced apoptotic cell death in ovarian cancer cells, which was confirmed by the enhanced expression of cleaved caspase-3 and cleaved caspase-9. nih.gov In HeLa cervical cancer cells, MMPP was also observed to induce the activation of caspase-3, -8, and -9. nih.gov The mechanism for MMPP in HeLa cells was determined to be primarily through the extrinsic apoptotic signaling pathway, evidenced by a significant increase in the expression of death receptors DR5 and FAS with no significant changes to mitochondrial intrinsic factors. nih.gov

Similarly, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives were found to induce apoptosis in MCF-7 and MDA-MB-486 breast cancer cells, with flow cytometric analysis showing increased caspase-3 activity. nih.gov Prolonged cell cycle arrest induced by FMTC in Huh7 liver cancer cells also triggered apoptosis. nih.gov

| Compound | Cell Line(s) | Key Apoptotic Events | Source |

|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Enhanced expression of cleaved caspase-3 and -9 | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | HeLa (Cervical) | Activation of caspase-3, -8, -9; Increased expression of death receptors DR5 and FAS (extrinsic pathway) | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and derivatives | MCF-7, MDA-MB-486 (Breast) | Increased caspase-3 activity | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Liver) | Apoptosis triggered by prolonged cell cycle arrest | nih.gov |

The disruption of the cell cycle is a key strategy in cancer therapy. Research has shown that derivatives of this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. FMTC was found to trigger cell cycle arrest at the G2/M phase in Huh7 liver cancer cells, an effect mediated by the up-regulation of p21. nih.gov This mitotic arrest was further confirmed by the observation of increased phosphorylation of histone H3 on Ser-10 and chromatin condensation in FMTC-treated cells. nih.gov

In breast cancer cells, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives exhibited anti-tumor activity by inducing cell-cycle arrest at the G2/M phase. nih.gov The ciprofloxacin chalcone hybrid CCH also induced cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cells. waocp.org

| Compound | Cell Line(s) | Phase of Arrest | Key Molecular Changes | Source |

|---|---|---|---|---|

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Liver) | G2/M | p21 up-regulation, increased phosphorylation of histone H3 | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and derivatives | MCF-7, MDA-MB-486 (Breast) | G2/M | Induction of arrest at G2/M phase | nih.gov |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | HepG2 (Liver), MCF7 (Breast) | G2/M | Induction of arrest at G2/M stage | waocp.org |

Epithelial-mesenchymal transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade and metastasize. mdpi.com The modulation of EMT is a promising therapeutic strategy. A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), was shown to inhibit the EMT process in A549 lung cells stimulated by TGF-β1. nih.gov DGM treatment led to an increase in the expression of the epithelial marker E-cadherin while inhibiting the expression of mesenchymal proteins like vimentin. nih.gov

Similarly, the natural methoxylated derivative 3,5,4'-Trimethoxystilbene (MR-3) was found to suppress EMT in human MCF-7 breast adenocarcinoma cells. nih.gov This anti-invasive activity was associated with the downregulation of signaling pathways that lead to the blockage of EMT. nih.gov In colorectal cancer, the transcription factor Snail (related to Slug) is a key regulator of EMT, inducing a switch from E-cadherin to N-cadherin expression. plos.org Compounds that can interfere with these markers and transcription factors hold potential for inhibiting cancer cell dissemination.

| Compound | Cell Line(s) | Effect on EMT Markers | Source |

|---|---|---|---|

| 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | A549 (Lung) | Increased E-cadherin, Inhibited vimentin | nih.gov |

| 3,5,4'-Trimethoxystilbene (MR-3) | MCF-7 (Breast) | Suppression of EMT | nih.gov |

Integrins are cell adhesion receptors that play a critical role in cancer progression by mediating cell-matrix interactions and activating downstream signaling pathways like the Focal Adhesion Kinase (FAK) and AKT pathways. nih.gov The inhibition of these pathways can constrain the invasive properties of cancer cells. researchgate.net Research on T-cell acute lymphoblastic leukemia (T-ALL) has shown that inhibiting integrin αvβ3 signaling leads to decreased cell invasion. nih.gov This inhibition resulted in reduced phosphorylation of FAK, cRAF, MEK, and ERK. researchgate.net The FAK/AKT pathway is a crucial downstream effector of integrin signaling. While direct studies on this compound are limited, related compounds that modulate phenoxyphenols have been shown to act as specific inhibitors of Akt, which is a key component of this signaling cascade. scispace.com This suggests a potential mechanism by which derivatives could exert their anti-cancer effects by disrupting integrin-mediated signaling.

| Pathway Component | Role in Cancer | Effect of Inhibition | Source |

|---|---|---|---|

| Integrin αvβ3 | Mediates cell adhesion and invasion | Decreased cell invasion in T-ALL cells | nih.govresearchgate.net |

| FAK (Focal Adhesion Kinase) | Key transducer of integrin signaling | Decreased phosphorylation upon integrin inhibition | researchgate.net |

| AKT | Promotes cell survival and proliferation | Inhibition can induce apoptosis and reduce proliferation | scispace.com |

Regulation of p53 Protein Expression

The tumor suppressor protein p53 plays a critical role in cellular responses to stress by regulating multiple pathways, including cell cycle arrest and apoptosis. nih.gov The inactivation of the p53 pathway is a common feature in a majority of human cancers. researchgate.net Research into the effects of benzyloxy-phenol compounds on p53 expression has revealed potential regulatory activities.

Studies on 4-(Benzyloxy)phenol, a related compound, have shown that it can activate p53 expression. nih.gov This activation is achieved by interfering with the association between p53 and KDM1A, a lysine (B10760008) demethylase. researchgate.netnih.gov The upregulation of p53 by 4-(Benzyloxy)phenol has been linked to downstream effects such as the generation of reactive oxygen species (ROS) and increased intracellular calcium levels, which in turn can trigger cellular processes to eliminate pathogens like mycobacteria. researchgate.netnih.gov Further research has connected the immunomodulatory activity of 4-(Benzyloxy)phenol to p53-mediated signaling pathways in human macrophages, facilitating the clearance of intracellular mycobacteria. nih.gov In a different context, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) was also found to increase the levels of p53, which is implicated in its ability to suppress the growth of macrophage cells. researchgate.net While these studies focus on structurally related molecules, they highlight a potential mechanism for the broader class of benzyloxyphenol compounds to exert biological effects through the modulation of p53 protein expression.

Enzyme Inhibition Relevant to Cancer Progression

The progression of cancer often involves the dysregulation of key enzymatic pathways. Certain derivatives of this compound have been investigated for their ability to inhibit enzymes and signaling proteins that are crucial for tumor growth and metastasis.

One area of investigation is the inhibition of signal transducer and activator of transcription 3 (STAT3) and nuclear factor κB (NF-κB), two pathways frequently activated in cancer cells. nih.gov A synthetic analogue, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been shown to suppress the DNA binding activity of both STAT3 and the NF-κB p50 subunit. nih.gov This dual inhibition leads to the induction of apoptotic cell death in colon cancer cell lines. nih.gov Molecular docking and pull-down assays further suggested that this compound may directly bind to STAT3 and the NF-κB p50 subunit, representing a potential strategy to target cancerous cells. nih.gov

Another related benzothiazole (B30560) derivative, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has been found to inhibit the growth and invasiveness of breast cancer cells both in vitro and in vivo. nih.gov This compound works by increasing the expression of the ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), which is known to suppress tumorigenic pathways. nih.gov These findings indicate that specific structural modifications to the methoxyphenol backbone can yield derivatives with potent enzyme-inhibiting properties relevant to cancer therapy.

Anti-inflammatory Activities

Inflammation is a key process in many diseases, and compounds that can modulate this response are of significant therapeutic interest. researchgate.net While direct studies on the anti-inflammatory activity of this compound are limited, research on structurally similar methoxyphenol compounds and their derivatives indicates a potential for such effects.

For instance, dimers derived from p-methoxyphenol have been shown to possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com Similarly, the synthetic antioxidant 2-tert-butyl-4-methoxyphenol (B74144) (BHA), when used in combination with other antioxidants, exerts potent anti-inflammatory activity by inhibiting the gene expression of COX-2 and tumor necrosis factor-alpha (TNF-α) in macrophage cells. nih.gov Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), was found to suppress the production of inflammatory cytokines, including TNF-α and interleukin-6, in LPS-stimulated macrophages. researchgate.net Furthermore, a series of synthesized 3-arylphthalides were evaluated for their ability to inhibit nitric oxide (NO) production in immune cells, with one derivative showing strong inhibition, suggesting its potential as an anti-inflammatory agent. mdpi.com These studies on related phenolic structures suggest that the this compound scaffold could be a promising starting point for developing new anti-inflammatory agents.

Antioxidant Properties and Radical Scavenging Capacity

Phenolic compounds, including methoxyphenols, are well-recognized for their antioxidant activities, which are primarily attributed to their ability to scavenge free radicals. nih.govmdpi.com This action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxy radical. mdpi.com This process helps to mitigate oxidative stress, which is implicated in numerous degenerative diseases. woodj.org

Derivatives of this compound and other related methoxyphenols have demonstrated significant radical-scavenging activity. nih.gov For example, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have been shown to be potent scavengers of various radicals, including oxygen-centered and carbon-centered radicals, often more efficiently than naturally occurring compounds like eugenol (B1671780). nih.gov The antioxidant potential of these compounds is influenced by their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, which can enhance their activity. researchgate.net The regular intake of plant-derived phenols from fruits and vegetables is recommended due to their role in reducing the risk of chronic diseases, a benefit largely attributed to their antioxidant capacity. nih.gov

In Vitro Antioxidant Assay Methodologies (e.g., DPPH, ABTS, CUPRAC, Ferric Reducing Power)

Several in vitro spectrophotometric assays are commonly used to evaluate the antioxidant capacity of compounds like this compound and its derivatives. These electron transfer (ET)-based assays measure the ability of an antioxidant to reduce an oxidant, which results in a measurable color change. nih.gov

| Assay | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical, DPPH accepts a hydrogen atom or an electron from the antioxidant, causing the deep violet solution to become colorless or pale yellow. woodj.orgnih.gov | Decrease in absorbance at ~517 nm. woodj.orgnih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | The pre-formed ABTS radical cation (ABTS•+), which is green, is reduced by the antioxidant to its colorless neutral form. woodj.orgmdpi.com | Decrease in absorbance at ~734 nm. woodj.org |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | This method uses the copper(II)-neocuproine reagent. Antioxidants reduce the Cu(II) complex to the Cu(I) complex, which has a distinct color. nih.govnih.gov | Increase in absorbance at a specific wavelength. nih.gov |

| Ferric Reducing Power (FRAP) | This assay measures the reduction of a colorless ferric complex (Fe³⁺-tripyridyltriazine) to a vibrant blue-colored ferrous complex (Fe²⁺-tripyridyltriazine) by the antioxidant at a low pH. woodj.orgmdpi.com | Increase in absorbance at ~700 nm. nih.gov |

These assays are valuable tools for screening and comparing the antioxidant potential of different phenolic compounds. nih.govmdpi.com

Antimicrobial and Bacteriostatic Activities

Derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803), a direct precursor to the title compound, have been evaluated for their antimicrobial properties. A series of novel chalcone derivatives prepared via Claisen-Schmidt condensation demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org

In these studies, specific chalcone derivatives showed excellent antibacterial effects. For example, compounds featuring a 2-chloro, 4-methoxy, or 4-methyl substitution on the second aromatic ring exhibited significant activity against the tested bacterial species. orientjchem.org The antimicrobial efficacy of chalcones is often attributed to the presence of an α,β-unsaturated keto group in their structure. orientjchem.org

Research on other naturally occurring methoxyphenols, such as eugenol and vanillin (B372448), further supports the antimicrobial potential of this class of compounds against foodborne pathogens and spoilage bacteria. nih.govresearchgate.net These compounds have shown both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activities, with their effectiveness being dependent on the specific bacterial strain and the compound's structure. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Chalcone Derivatives of 3-Benzyloxy-4-methoxybenzaldehyde

| Compound | Substitution | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria |

|---|---|---|---|

| 2c | 4-Methoxy | Excellent | Excellent |

| 2d | 4-Methyl | Excellent | Excellent |

| 2i | 2-Chloro | Excellent | Excellent |

| 2g | 3,4-Dimethoxy | Moderate | Moderate |

Data derived from studies using the well diffusion method. orientjchem.org

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of neurotransmitters. nih.gov Inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it prevents the breakdown of dopamine (B1211576) in the brain. nih.gov Derivatives containing a benzyloxy moiety have emerged as a potent class of MAO-B inhibitors. nih.govnih.gov

Numerous studies have synthesized and evaluated benzyloxy-substituted chalcones and isatin-based derivatives for their MAO inhibitory activity. nih.govresearchgate.net A significant finding is that these compounds consistently show higher inhibitory potency against the MAO-B isoform compared to MAO-A, indicating a desirable selectivity. nih.govresearchgate.net For instance, certain benzyloxy chalcones have been identified as highly potent and reversible MAO-B inhibitors with IC₅₀ values in the nanomolar range. nih.gov Similarly, isatin-based derivatives with a para-benzyloxy group displayed more significant MAO-B inhibition than those with a meta-benzyloxy group. nih.govresearchgate.net

The selectivity and potency of these compounds make them promising candidates for the development of new therapies for neurodegenerative disorders. researchgate.netmdpi.com

Table 2: MAO-B Inhibition by Representative Benzyloxy Derivatives

| Compound Class | Derivative Example | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀) |

|---|---|---|---|---|

| Benzyloxy Chalcone | B10 | 0.067 | 0.030 | > 149 |

| Benzyloxy Chalcone | B15 | 0.120 | 0.033 | > 83 |

| Isatin-based Benzyloxybenzene | ISB1 | 0.124 | 0.055 | > 8.06 |

| Isatin-based Benzyloxybenzene | ISFB1 | 0.135 | 0.069 | 5.02 |

Data sourced from in vitro human MAO enzyme inhibition assays. nih.govnih.gov

Neuroprotective Potential of Related Phenolic Compounds

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis. nih.gov Phenolic compounds, a broad class of natural and synthetic molecules, have garnered significant attention for their neuroprotective properties. mdpi.comresearchgate.net These compounds can exert their beneficial effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and chelation of metal ions. sav.skresearchgate.net

The neuroprotective effects of phenolic compounds are attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components like lipids, proteins, and DNA. researchgate.net Furthermore, many phenolic compounds can cross the blood-brain barrier, allowing them to exert their effects directly within the central nervous system. mdpi.com

Phenolic compounds can also influence neuroinflammation by inhibiting the production of pro-inflammatory cytokines and downregulating inflammatory transcription factors. sav.sk They have been shown to modulate key signaling pathways involved in cell survival and apoptosis, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. nih.gov By activating pro-survival pathways and inhibiting apoptotic cascades, these compounds can help protect neurons from damage and death. nih.gov

Research on Depigmenting Effects and Melanocyte Biology (Drawing parallels from 4-Methoxyphenol)

While direct studies on the depigmenting effects of this compound are limited, valuable insights can be drawn from the well-documented actions of its structural analog, 4-methoxyphenol (B1676288) (also known as mequinol). atamanchemicals.comwikipedia.org 4-Methoxyphenol is a known depigmenting agent used in dermatology. wikigenes.org

Tyrosinase is the key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. mdpi.com The inhibition of tyrosinase is a primary strategy for developing skin-lightening agents. 4-Methoxyphenol has been extensively studied for its interaction with tyrosinase. nih.gov It is believed to act as a competitive inhibitor of tyrosinase, competing with the natural substrate, tyrosine. nih.gov

The mechanism of inhibition may also involve the oxidation of 4-methoxyphenol by tyrosinase to form reactive quinone species. nih.gov These quinones can then covalently bind to the enzyme, leading to its inactivation. nih.gov This "suicide inactivation" is a potent mechanism for reducing melanin production. mdpi.com

The process of melanogenesis involves a series of enzymatic and chemical reactions that convert tyrosine into melanin. mdpi.com By inhibiting tyrosinase, 4-methoxyphenol effectively blocks the initial and rate-limiting step of this pathway, thereby reducing the formation of melanin precursors such as dopaquinone. nih.gov

Bioinorganic Chemistry: Interaction with Metal Ions and Biomolecules

The interaction of phenolic compounds with metal ions is a crucial aspect of their biological activity and has implications in various fields, including medicine and environmental science. mdpi.com Phenolic compounds, particularly those with catechol or galloyl groups, are excellent chelators of metal ions. nih.govmdpi.com This chelation can influence the bioavailability and reactivity of metal ions in biological systems.

The hydroxyl and carboxyl groups on the phenolic ring are the primary sites for metal ion coordination. nih.gov The formation of stable complexes with metal ions such as iron, copper, and zinc can modulate their redox activity. nih.gov For instance, by chelating pro-oxidant metal ions like iron and copper, phenolic compounds can prevent the generation of harmful reactive oxygen species through Fenton-like reactions. nih.gov

The pH of the environment plays a significant role in the interaction between phenols and metal ions. nih.gov For catechols, at acidic pH, metal ions like Fe³⁺ can induce the formation of o-quinones, leading to polymerization. In contrast, at a more basic pH, stable metal-catechol coordination complexes are favored. nih.gov This pH-dependent chemistry is relevant to the biological functions of these compounds in different cellular compartments. The ability of phenolic compounds to interact with metal ions is also fundamental to their potential therapeutic applications in diseases associated with metal dyshomeostasis, such as neurodegenerative disorders. nih.gov

DNA Interaction Studies

The interaction of chalcone derivatives with DNA is a significant area of research due to its implications for anticancer and antimicrobial therapies. Studies on various substituted chalcones have employed a range of techniques, including spectroscopic analysis, viscosity measurements, and molecular docking, to elucidate the nature of these interactions. The general consensus points towards an intercalative mode of binding, where the planar structure of the chalcone molecule inserts itself between the base pairs of the DNA double helix.

Spectroscopic and Theoretical Insights:

Spectrophotometric analysis and theoretical simulations have been instrumental in understanding the binding of chalcones to calf thymus DNA (ct-DNA). These studies often reveal that chalcones can engage in both intercalation and groove binding. scielo.br The interaction typically leads to changes in the conformation of the DNA, which is believed to contribute to their biological effects. scielo.br Molecular docking studies further support these findings, suggesting that the chalcone scaffold has a notable affinity for double-stranded DNA, potentially leading to the inhibition of cellular processes like DNA replication. scielo.br

Bis-Chalcone Derivatives:

Research has also extended to bis-chalcone derivatives, which incorporate two chalcone moieties. A study on bis-chalcones featuring methoxy and benzyloxy substituents, synthesized from 3-(benzyloxy)-4-methoxybenzaldehyde, has provided valuable information on their chemical characteristics. While this particular study focused on their cytotoxic effects against breast cancer cell lines and molecular docking against estrogen receptors, the synthesis and characterization of these compounds lay the groundwork for future DNA interaction studies. bmrat.org

The synthesis of these derivatives is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone. orientjchem.org For instance, the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with various acetophenones yields a range of chalcone derivatives with the core structure of interest. orientjchem.orgresearchgate.net

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structure-Activity Relationships for Various Biological Effects

The biological activity of phenolic compounds is intricately linked to their chemical structure. For 3-(Benzyloxy)-4-methoxyphenol, the interplay between the benzyloxy, methoxy (B1213986), and hydroxyl groups on the phenyl ring is crucial in defining its interactions with biological targets.

In the context of other biological effects, such as anticancer activity, the substituents on the phenyl ring play a vital role. For instance, in a series of biphenylaminoquinoline derivatives with benzyloxy substituents, the position of the benzyloxy group (meta or para) on the biphenyl ring significantly influenced their cytotoxic activities against various cancer cell lines. nih.gov This highlights the importance of the spatial arrangement of bulky groups like benzyloxy in ligand-receptor interactions.

Table 1: Influence of Functional Groups on the Biological Activity of Phenolic Compounds

| Functional Group | Position on Phenyl Ring | General Effect on Biological Activity |

| Hydroxyl (-OH) | Para to Methoxy | Essential for antioxidant activity (free radical scavenging). |

| Methoxy (-OCH3) | Meta to Hydroxyl | Generally enhances antioxidant and anti-inflammatory activities. researchgate.netnih.govmdpi.com |

| Benzyloxy (-OCH2C6H5) | Meta to Methoxy | Influences cytotoxicity and overall molecular conformation. nih.gov |

In Silico Modeling for Predicted Biological Activities

In silico modeling encompasses a range of computational techniques used to predict the biological activities of molecules before they are synthesized and tested in the laboratory. These methods are crucial in modern drug discovery for identifying promising candidates and understanding their mechanisms of action.

For this compound, quantitative structure-activity relationship (QSAR) models could be developed to predict its activity based on its structural descriptors. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. frontiersin.org By calculating various molecular descriptors for this compound, such as electronic, steric, and hydrophobic parameters, its potential efficacy as, for example, an enzyme inhibitor or a cytotoxic agent can be estimated. Machine learning algorithms are increasingly being used to build robust QSAR models. frontiersin.org

Pharmacophore modeling is another valuable in silico approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. By creating a pharmacophore model based on known active compounds for a particular receptor, it is possible to screen new molecules like this compound for a potential fit and, consequently, predict its biological activity.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational tools. These predictions are vital for assessing the drug-likeness of a compound. For instance, in silico predictions for polyprenylated benzophenones have been used to evaluate their potential as oral drug candidates by assessing properties like Caco-2 permeability and intestinal absorption. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. mdpi.com This method is instrumental in understanding the molecular basis of a ligand's biological activity and can provide detailed insights into the interactions between this compound and potential biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. mdpi.com A lower docking score generally indicates a more stable protein-ligand complex. For example, in studies of phenolic compounds with the enzyme tyrosinase, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.com

For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic rings of the phenol (B47542) and the benzyloxy group can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of a protein. The methoxy group can also participate in hydrogen bonding. Docking studies on phytochemicals against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, have revealed the importance of such interactions in the binding of ligands to the active site. biorxiv.org

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenolic Hydroxyl | Hydrogen Bond | Asp, Glu, Ser, Thr, His |

| Methoxy Group | Hydrogen Bond | Asn, Gln |

| Phenyl & Benzyl (B1604629) Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, geometry, and reactivity of molecules like this compound. These calculations offer fundamental insights that can be correlated with experimental observations and biological activity.

A study on a structurally similar compound, (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, utilized DFT at the B3LYP/6–311+G(d) level to optimize the molecular structure and compare it with experimental X-ray diffraction data. researchgate.net Such calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's three-dimensional conformation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of HOMO is related to the electron-donating ability, while the energy of LUMO is related to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.gov For instance, DFT calculations on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed a HOMO-LUMO gap of 4.3337 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for understanding intermolecular interactions, including how the molecule might interact with a biological receptor.

Global reactivity descriptors, such as electronegativity, hardness, and softness, can also be calculated from the HOMO and LUMO energies, providing further insights into the molecule's reactivity and potential biological activity. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for Biological Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (antioxidant potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. nih.gov |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Global Descriptors | Electronegativity, Hardness, Softness | Quantify the overall chemical reactivity of the molecule. researchgate.net |

Applications in Materials Science and Polymer Chemistry

Utilization as a Building Block in Organic Synthesis

The primary documented role of 3-(Benzyloxy)-4-methoxyphenol in materials science is as an intermediate or building block in organic synthesis. The presence of the phenolic hydroxyl group allows for reactions typical of phenols, while the benzyloxy and methoxy (B1213986) groups can influence the reactivity of the aromatic ring and can be chemically modified in subsequent synthetic steps.

One notable application involves its use in the synthesis of other functionalized organic molecules. For instance, a related compound, 4-(3-hydroxyphenoxy)-3-benzyloxybenzonitrile, has been synthesized from 4-fluoro-3-hydroxybenzonitrile, demonstrating the utility of the benzyloxyphenol framework in constructing complex diaryl ether structures. nih.gov Such structures are of interest in medicinal chemistry and materials science. nih.gov

Derivatives of the core 3-benzyloxy-4-methoxy structure are also employed in synthesis. 3-Benzyloxy-4-methoxybenzaldehyde (B16803), an aldehyde derivative, serves as a starting material for the synthesis of chalcones, which are precursors to various heterocyclic compounds with diverse chemical properties. orientjchem.org Furthermore, a resin based on 3-methoxy-4-benzyloxybenzyl alcohol (a reduced form of the corresponding aldehyde) has been developed as a solid-phase support for the synthesis of other alcohol derivatives. ias.ac.in This polymer-supported approach simplifies purification and allows for the recycling of the resin, highlighting its utility in green chemistry applications. ias.ac.in

Table 1: Synthetic Applications of this compound and its Derivatives

| Compound/Derivative | Application | Reference |

|---|---|---|

| 4-(3-hydroxyphenoxy)-3-benzyloxybenzonitrile | Intermediate for complex diaryl ethers | nih.gov |

| 3-Benzyloxy-4-methoxybenzaldehyde | Precursor for chalcone (B49325) synthesis | orientjchem.org |

Role as a Precursor for Polymeric Materials and Coatings

There is limited direct information available in scientific literature detailing the use of this compound as a monomer or precursor for the synthesis of polymeric materials or coatings. While related phenolic compounds are widely used in polymer chemistry, specific data for this molecule is scarce. For example, 2-methoxy-4-vinylphenol (B128420) (a derivative of ferulic acid) and its benzylated form, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, have been explored as bio-based monomers for creating thermoplastics and thermosets. mdpi.comnih.gov Similarly, 4-methoxyphenol (B1676288) is well-known as a polymerization inhibitor for monomers like acrylates and styrene, preventing spontaneous polymerization during storage and transport. wikipedia.orgchemicalbook.comhoseachem.com However, these applications pertain to structurally similar but distinct molecules.

Development of Chemo- and Biosensors

Currently, there is no specific, publicly available research that documents the application of this compound in the development of chemo- or biosensors. The field of sensor technology often utilizes phenolic compounds due to their electrochemical properties. For example, 4-methoxyphenol has been used in the fabrication of electrochemical immunosensors and other chemical sensors. sigmaaldrich.comresearchgate.net Likewise, sensors for 3-methoxyphenol (B1666288) have been developed using nanocomposites. researchgate.net Despite the activity of these related isomers, direct application of this compound in this area has not been reported.

Applications in Luminophore Development

Scientific literature does not currently contain specific examples or studies on the use of this compound in the development of luminophores. While the broader class of aromatic compounds is fundamental to the design of luminescent materials, research focusing on this particular molecule for such applications has not been published.

Potential in Agrochemical and Dyestuff Synthesis

While many phenol (B47542) and anisole (B1667542) derivatives serve as crucial intermediates in the synthesis of agrochemicals and dyes, there is a lack of specific documentation for the use of this compound for these purposes. csnvchem.com Research has shown that related compounds, such as 4-benzyloxyphenol, are used as starting materials for producing azo dyes. researchgate.net Additionally, 4-methoxyphenol is a known intermediate for dyes and agrochemicals. google.com Aryloxy phenols, a class of compounds to which this compound belongs, have been investigated as potential herbicides. nih.gov These examples suggest a potential, yet currently undocumented, role for this compound in these industries.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.